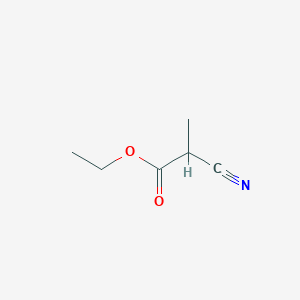

Ethyl 2-cyanopropanoate

Beschreibung

Significance as a Versatile Organic Building Block

The reactivity of ethyl 2-cyanopropanoate stems from the presence of its cyano and ester functional groups. This dual functionality allows it to participate in a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of more complex molecules. ontosight.ai The cyano group can act as a nucleophile or an electrophile, while the ester group is susceptible to nucleophilic substitution reactions. This versatility makes it a precursor for a variety of compound classes, including carboxylic acids, amides, and amines. ontosight.ai

Its application extends to the construction of highly substituted aromatic compounds through nucleophilic substitution reactions, a property that is highly valued in the creation of molecules for the pharmaceutical and agrochemical industries. Furthermore, it serves as a crucial component in reactions designed to create quaternary stereocenters, which are common structural motifs in many biologically active compounds.

Historical Context and Evolution of Research Applications

The story of this compound is intrinsically linked to the broader history of cyanoacrylates. The initial discovery of cyanoacrylates in 1942 by Dr. Harry Coover at Kodak Laboratories was accidental. bris.ac.ukaronalpha.net While searching for optically clear plastics for gun sights during World War II, his team synthesized compounds that frustratingly adhered to everything they touched. bris.ac.ukmit.edu Initially dismissed, the adhesive potential of these materials was not fully realized until 1951. bris.ac.ukaronalpha.net At that time, Coover's research group was tasked with developing a heat-resistant acrylate (B77674) polymer for jet canopies. bris.ac.uk A student's synthesis of ethyl cyanoacrylate, a key component of superglue, led to the accidental and permanent bonding of two expensive prisms, highlighting its remarkable adhesive properties. bris.ac.uk This serendipitous event paved the way for the commercialization of cyanoacrylate adhesives in 1958. wikipedia.org

During the Vietnam War, cyanoacrylate sprays were used by field surgeons to control bleeding in wounded soldiers, demonstrating their life-saving potential. mit.eduwikipedia.org This application as a hemostatic agent showcased the unique properties of these compounds in a medical context. bris.ac.ukscholaris.ca

Scope and Objectives of Current Academic Inquiry

Contemporary research continues to explore the synthetic utility of this compound. Academic inquiry is focused on developing novel synthetic methodologies that leverage its unique reactivity. For instance, recent studies have detailed its use in palladium-catalyzed reactions. In one such example, the reaction of 3,3-dihexylcyclopropene with ethyl 2-cyanopropionate in the presence of a palladium catalyst yielded ethyl 2-cyano-2-methyl-4-undecenoate in an 82% yield. acs.org

Researchers are also investigating its role in the synthesis of biologically active compounds. For example, it has been used as a starting material in the multi-step synthesis of novel fungicidal agents. sioc-journal.cn These studies often involve the modification of the core this compound structure to generate libraries of new compounds for biological screening.

Furthermore, detailed synthetic procedures for this compound itself are a subject of ongoing refinement. One established method involves the reaction of ethyl cyanoacetate (B8463686) with iodomethane (B122720) using sodium hydride as a base in tetrahydrofuran (B95107) (THF). chemicalbook.com This reaction, after purification, can yield the desired product in high purity. chemicalbook.com Another synthetic route involves the reaction of ethyl 2-bromopropionate with sodium cyanide, which can produce ethyl 2-cyanopropionate along with other products. rsc.org The Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde (B43269) is another fundamental reaction for producing cyanoacrylates. bris.ac.uk

The continued exploration of the chemical reactivity and synthetic applications of this compound ensures its enduring importance in the field of organic chemistry. Its ability to serve as a versatile and readily available building block positions it as a key component in the development of new materials and pharmaceuticals.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-cyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-9-6(8)5(2)4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHRVXYXORIINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313963 | |

| Record name | Ethyl 2-cyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-99-2 | |

| Record name | Ethyl 2-cyanopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1572-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyanopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Cyanopropanoate

Established Synthetic Routes and Mechanistic Elucidation

The primary methods for synthesizing ethyl 2-cyanopropanoate involve alkylation of a cyanoacetate (B8463686) precursor, catalytic hydrogenation, direct esterification, and condensation reactions. Each of these routes proceeds through a unique mechanistic pathway.

A common and straightforward method for the synthesis of this compound is the alkylation of ethyl cyanoacetate. This reaction typically involves the deprotonation of ethyl cyanoacetate at the α-carbon using a strong base, such as sodium hydride (NaH), to form a nucleophilic enolate. chemicalbook.com This enolate then undergoes a nucleophilic substitution reaction with a methylating agent, like methyl iodide, to yield the desired product. chemicalbook.com The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent side reactions. chemicalbook.com

A representative laboratory-scale synthesis involves suspending sodium hydride in dry THF at a reduced temperature (e.g., 0 °C) under a nitrogen atmosphere. chemicalbook.com A solution of ethyl cyanoacetate in THF is then added, followed by the dropwise addition of methyl iodide after a short stirring period. chemicalbook.com The reaction is allowed to proceed for several hours, after which it is quenched and the product is isolated and purified, often by silica (B1680970) column chromatography. chemicalbook.com

Catalytic hydrogenation offers an alternative route for the production of this compound. This method involves the reductive alkylation of ethyl cyanoacetate with formaldehyde (B43269) in the presence of a hydrogenation catalyst and hydrogen gas. google.com A commonly used catalyst for this process is palladium on carbon (Pd/C). google.com

The reaction mechanism is believed to proceed in two main steps. First, ethyl cyanoacetate undergoes a condensation reaction with formaldehyde to form an α-hydroxymethyl intermediate. This intermediate is then subsequently reduced via catalytic hydrogenation to yield this compound.

Key parameters that influence the efficiency of this method include the choice of catalyst, hydrogen pressure, and reaction temperature. For instance, higher hydrogen pressures (e.g., 4.0 MPa) and elevated temperatures (e.g., 80°C) have been shown to improve yields by facilitating the hydrogenation step. The source of formaldehyde can also impact the reaction, with paraformaldehyde sometimes showing enhanced reactivity compared to aqueous formaldehyde solutions. A variety of conventional hydrogenation catalysts can be employed, including palladium, platinum, rhodium, cobalt, or ruthenium supported on materials like silica, alumina, or carbon, as well as Raney nickel. google.com

Industrial-scale synthesis of this compound often utilizes the Fischer esterification of 2-cyanopropanoic acid with ethanol (B145695). This acid-catalyzed reaction is a classic method for ester formation. chemguide.co.uk

The process involves heating 2-cyanopropanoic acid and ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) at a concentration of 1–2 mol%. chemguide.co.uk The reaction is carried out at reflux temperature (around 78–80°C), often with azeotropic removal of water to drive the equilibrium towards the formation of the ester product. This method is well-suited for large-scale production, including in continuous-flow reactors, due to its relatively mild conditions. However, careful drying of the final product is necessary to prevent hydrolysis of the nitrile group during storage.

Condensation reactions are also employed in the synthesis of this compound and its derivatives. For example, the Knoevenagel condensation of an aldehyde with ethyl cyanoacetate, catalyzed by CuO nanoparticles, can lead to the formation of related structures. sgu.edu.in While not a direct synthesis of the titular compound, this highlights the utility of condensation chemistry in this area.

Another relevant condensation process involves the reaction of ethyl cyanoacetate with formaldehyde in the presence of a condensation catalyst, which is a key step in some catalytic hydrogenation pathways as previously mentioned. google.com Catalysts for this condensation can include substances conventionally used to react formaldehyde with active methylene (B1212753) groups. google.com For instance, a mixture of piperidine (B6355638) and glacial acetic acid can be used to facilitate this condensation. google.com

Furthermore, self-condensation of ethyl cyanoacetate can occur under certain conditions. cyberleninka.ruchemprob.org For example, in the presence of excess potassium carbonate in dimethyl sulfoxide (B87167) (DMSO), an intermolecular Claisen-type condensation involving three molecules of ethyl cyanoacetate has been observed. cyberleninka.ruchemprob.org

Comparative Analysis of Preparation Methods

The choice of a synthetic method for this compound often depends on the desired scale of production, cost considerations, and environmental impact. A key factor in this decision is the achievable yield of the final product.

The yield efficiency of this compound synthesis varies significantly depending on the chosen method and the specific reaction conditions.

| Synthetic Method | Typical Yield (%) |

| Alkylation | 83% chemicalbook.com |

| Catalytic Hydrogenation | 75–90% |

| Esterification | >90% |

Alkylation of ethyl cyanoacetate with methyl iodide can provide a respectable yield of around 83%. chemicalbook.com This method is often favored for laboratory-scale synthesis due to its relative simplicity.

Catalytic hydrogenation methods have been reported to achieve yields in the range of 75% to 90%. Optimized conditions, such as higher hydrogen pressure and temperature, can push the yield towards the higher end of this range. For example, using paraformaldehyde as the formaldehyde source at 4.0 MPa and 80°C has resulted in a 90% yield.

Esterification of 2-cyanopropanoic acid is a particularly high-yielding method, with reported efficiencies exceeding 90%. This, combined with its scalability, makes it a dominant method for the bulk industrial manufacturing of this compound.

Scalability for Laboratory and Industrial Production

The scalability of a synthetic process is a critical factor that determines its viability for both small-scale laboratory applications and large-scale industrial manufacturing. For this compound, different synthetic routes exhibit varying degrees of scalability.

For laboratory-scale synthesis, methods like the alkylation of ethyl cyanoacetate offer simplicity. A typical lab procedure involves the deprotonation of ethyl cyanoacetate with a base like sodium hydride in a solvent such as tetrahydrofuran (THF), followed by alkylation with an alkyl halide like methyl iodide. chemicalbook.com This method can achieve high yields, with one protocol reporting an 83% yield after purification. chemicalbook.com While effective for producing smaller quantities, the use of hazardous reagents such as sodium hydride and methyl iodide can present challenges for larger-scale operations.

For industrial production, alternative methods are often favored to balance cost, efficiency, safety, and yield. Catalytic hydrogenation and esterification are two prominent methods considered for bulk manufacturing. Catalytic hydrogenation, for instance, offers high scalability and a good balance between yield and sustainability. One approach involves the reductive alkylation of ethyl cyanoacetate with formaldehyde over a palladium-on-carbon (Pd/C) catalyst. Esterification of 2-cyanopropanoic acid is another dominant method for industrial-scale synthesis, capable of producing yields greater than 90%. A process patent describes a route involving the reaction of diethyl malonate and hydroxyacetonitrile, followed by amidation and reaction with phosgene, which is noted for being amenable to industrialization due to simple procedures and readily available materials. google.com

The transition from laboratory to industrial scale often involves process optimization to maximize efficiency and minimize cost. For example, a ruthenium-catalyzed C-H functionalization has been demonstrated on a 5 mmol scale, indicating its potential for scale-up. researchgate.net

Table 1: Comparison of Synthetic Methods for Scalability

| Method | Typical Scale | Advantages for Scale | Disadvantages for Scale |

|---|---|---|---|

| Alkylation of Ethyl Cyanoacetate | Laboratory | Simple procedure, high lab yield (83%). chemicalbook.com | Use of hazardous reagents (e.g., sodium hydride). |

| Catalytic Hydrogenation | Industrial | High scalability, reusable catalyst. | Requires specialized high-pressure equipment. |

Environmental Impact and Green Chemistry Considerations

The environmental footprint of chemical synthesis is increasingly under scrutiny, leading to the adoption of green chemistry principles to minimize waste and hazard. The synthesis of this compound is an area where such considerations are highly relevant.

Traditional methods, while effective, have notable environmental drawbacks. The alkylation of ethyl cyanoacetate, for example, is considered to have a high environmental impact due to the formation of toxic byproducts. Similarly, the widely used esterification method, though high-yielding, generates acidic waste that requires treatment.

In contrast, catalytic hydrogenation presents a more environmentally benign alternative. Its primary advantage is the use of a reusable catalyst, which reduces waste and aligns with the green chemistry principle of catalysis over stoichiometric reagents. acs.org This method is therefore considered to have a low environmental impact.

The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and energy-efficient processes, are actively being applied to the synthesis of related compounds. acs.org Researchers are exploring the use of green solvents like water and ethanol to replace more hazardous conventional solvents. rsc.orgkau.edu.sa For instance, the use of ethanol as a solvent has been shown to be efficient, shortening reaction times and increasing yields in certain syntheses. sgu.edu.in

Energy efficiency is another key aspect. The use of alternative energy sources like microwave irradiation and ultrasound has been demonstrated to accelerate reactions, reduce reaction times, and improve yields compared to conventional heating methods, thereby offering a greener synthetic pathway. rsc.orgkau.edu.sa

Table 2: Environmental and Green Chemistry Profile of Synthetic Methods

| Method | Key Environmental Impact | Green Chemistry Considerations |

|---|---|---|

| Alkylation | High; generation of toxic byproducts. | Poor atom economy, use of hazardous reagents. |

| Esterification | Moderate; generation of acid waste. | Requires waste treatment, less atom-economical. |

Novel and Emerging Synthetic Approaches

Research into the synthesis of this compound and its derivatives continues to yield innovative and more efficient methodologies. These emerging approaches often focus on improving selectivity, reaction conditions, and catalytic efficiency.

One novel approach involves a ruthenium-catalyzed para-selective C-H functionalization of protected anilines, using ethyl 2-bromo-2-cyanopropanoate as an effective alkylating reagent. researchgate.netnih.gov This method provides direct access to a variety of α-arylacetonitrile skeletons, which are valuable synthetic intermediates. nih.gov

The use of nanocatalysts represents another significant advancement. For example, copper oxide (CuO) nanoparticles have been effectively used as a catalyst in a one-pot, multicomponent reaction to synthesize derivatives of this compound. sgu.edu.in This method is notable for its sustainability, as the CuO nanoparticles can be easily recovered and reused, and the reactions can often be performed in greener solvents like ethanol at room temperature. sgu.edu.in

Conjugate addition reactions are also being explored for the synthesis of complex nitrogen-containing heterocycles using this compound as a key building block. clockss.org For instance, the reaction of dialkynyl imines with this compound in the presence of a base like potassium hexamethyldisilazide (KHMDS) can produce multi-substituted 2-iminopyridines in good yields. clockss.org

Furthermore, innovative technologies are being applied to promote green synthesis. Fine bubble technology, for example, has been investigated for the synthesis of related amino-cyano compounds, demonstrating the potential for novel process technologies to enhance reaction efficiency and environmental performance. rsc.org These emerging methods highlight a trend towards more sophisticated and sustainable synthetic strategies in modern organic chemistry.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Cyanopropanoic acid |

| Acetic acid |

| Ammonia (B1221849) |

| Copper oxide |

| Diethyl malonate |

| Ethanol |

| Ethyl 2-bromo-2-cyanopropanoate |

| This compound |

| Ethyl cyanoacetate |

| Formaldehyde |

| Hydroxyacetonitrile |

| Iodomethane (B122720) |

| Methyl iodide |

| Palladium-on-carbon |

| Phosgene |

| Potassium hexamethyldisilazide |

| Ruthenium |

| Sodium hydride |

| Tetrahydrofuran |

| Toluene |

Chemical Reactivity and Reaction Mechanisms

General Reaction Types

The reactivity of ethyl 2-cyanopropanoate is primarily centered around its cyano and ester functionalities. These groups can undergo several general types of reactions, including nucleophilic substitutions, hydrolysis, reductions, cyclizations, and alkylations.

The ester group in this compound is susceptible to nucleophilic attack, leading to the substitution of the ethoxy group (-OCH₂CH₃). This type of reaction is fundamental in modifying the ester functionality. For instance, reaction with amines or other alcohols can yield amides or different esters, respectively. The cyano group can also participate in nucleophilic substitution reactions, further expanding the synthetic utility of this compound. smolecule.com

A key example is the reaction of this compound's precursor, ethyl 2-bromopropionate, with sodium cyanide to form this compound itself. smolecule.com This reaction is a classic example of a nucleophilic substitution where the bromide ion is replaced by the cyanide ion. smolecule.com

| Reactant | Nucleophile | Product | Reference |

| Ethyl 2-bromopropionate | Sodium Cyanide | This compound | smolecule.com |

| This compound | Amines | Amides | |

| This compound | Alcohols | Trans-esterified esters |

Hydrolysis of this compound involves the cleavage of the ester bond by water, typically in the presence of an acid or a base catalyst. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction that yields 2-cyanopropanoic acid and ethanol (B145695). libretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that produces a salt of 2-cyanopropanoic acid and ethanol. libretexts.org

The nitrile group can also be hydrolyzed under more vigorous acidic or basic conditions, which would lead to the formation of a dicarboxylic acid derivative.

| Reaction Type | Catalyst | Products | Reversibility | Reference |

| Acidic Hydrolysis | Acid (e.g., H₂SO₄) | 2-Cyanopropanoic acid, Ethanol | Reversible | libretexts.org |

| Basic Hydrolysis (Saponification) | Base (e.g., NaOH) | Salt of 2-cyanopropanoic acid, Ethanol | Irreversible | libretexts.org |

The cyano group of this compound can be reduced to a primary amine using various reducing agents. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction converts the nitrile into an aminopropane derivative, which is a valuable intermediate in the synthesis of more complex molecules. Catalytic hydrogenation, for example using a palladium-on-carbon (Pd/C) catalyst, can also be employed for this reduction. google.com

| Reducing Agent | Product | Reference | | --- | --- | --- | --- | | Lithium Aluminum Hydride (LiAlH₄) | 2-aminopropanoic acid derivatives | | | Hydrogen gas with Palladium-on-Carbon (Pd/C) | Ethyl 2-aminopropanoate | google.com |

This compound is a key precursor in the synthesis of various heterocyclic compounds. Its bifunctional nature allows it to participate in reactions that form rings. For instance, it can be used in the synthesis of substituted pyridines and other nitrogen-containing heterocycles. clockss.orgresearchgate.net One documented example involves the reaction of this compound with a dialkynyl imine in the presence of a base to yield a tetrasubstituted 2-iminopyridine. clockss.org Another application is in the visible light-catalyzed ring-opening cyclization of alkenyl benzotriazoles to construct phenanthridine (B189435) compounds. patsnap.com

| Reactant(s) | Reaction Conditions | Product | Reference |

| This compound, Dialkynyl imine | KHMDS, 1,4-dioxane, reflux | 2-Iminopyridine derivative | clockss.org |

| This compound, Alkenyl benzotriazole | 4-dimethylaminopyridine, 1,4-dioxane, blue LED light | Phenanthridine derivative | patsnap.com |

Alkylation of this compound typically occurs at the α-carbon (the carbon atom adjacent to both the cyano and ester groups). This carbon is acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH), to form a carbanion. chemicalbook.com This nucleophilic carbanion can then react with an alkylating agent, like an alkyl halide, to form a new carbon-carbon bond. chemicalbook.comrsc.org A well-documented synthesis of this compound itself involves the alkylation of ethyl cyanoacetate (B8463686) with iodomethane (B122720). chemicalbook.com

Furthermore, this compound can act as a pronucleophile in palladium-catalyzed reactions with compounds like 3,3-dihexylcyclopropene, leading to allylated products. nih.gov

| Base | Alkylating Agent | Product | Reference |

| Sodium Hydride (NaH) | Iodomethane | Ethyl 2,2-dicyanopropanoate (from ethyl cyanoacetate) | chemicalbook.com |

| Palladium catalyst | 3,3-dihexylcyclopropene | Ethyl 2-cyano-2-methyl-4-undecenoate | nih.gov |

Mechanistic Investigations of Key Reactions

The mechanisms of the reactions involving this compound are crucial for understanding its reactivity and for optimizing reaction conditions.

The nucleophilic substitution at the ester carbonyl group generally proceeds through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The original alkoxy group then leaves, and the carbonyl π-bond is reformed.

In alkylation reactions , the mechanism involves the formation of a resonance-stabilized carbanion. The base abstracts the acidic α-proton, and the resulting negative charge is delocalized over the α-carbon, the cyano group, and the carbonyl group. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2-type reaction.

The ruthenium-catalyzed para-selective alkylation of protected anilines with ethyl 2-bromo-2-cyanopropanoate has been investigated. researchgate.netresearchgate.net Mechanistic studies suggest that the reaction proceeds via a cycloruthenation process, where the ruthenium catalyst coordinates to the protecting group on the aniline (B41778) and facilitates the C-H activation at the para position. researchgate.net This is followed by the reaction with the alkylating agent.

In the context of cyclization reactions , the synthesis of 2-iminopyridines from this compound and alkynyl imines is proposed to proceed through a conjugate addition of the enolate of this compound to the alkynyl imine, followed by an intramolecular cyclization and tautomerization to form the final product. clockss.org

Role of Enolate Intermediates

The chemical reactivity of this compound is significantly influenced by the presence of both a cyano and an ester functional group attached to the same carbon atom. This structure facilitates the formation of a stabilized enolate intermediate under basic conditions. The enolate is a key reactive species that participates in a variety of carbon-carbon bond-forming reactions.

The formation of the enolate occurs through the deprotonation of the α-carbon. The resulting negative charge is delocalized over the α-carbon, the nitrogen atom of the cyano group, and the oxygen atom of the carbonyl group, which imparts significant stability to the enolate. This stabilization allows for its formation even with relatively weak bases. The reactivity of the enolate intermediate is central to many of the synthetic applications of this compound. For instance, in rhenium-catalyzed aldol-type reactions, the formation of a rhenium enolate complex is a crucial step. oup.com The coordination of the cyano group to the metal center in these intermediates can play a significant role in their nucleophilicity and subsequent reactivity. oup.com

The stability and reactivity of the enolate can be influenced by reaction conditions such as the choice of solvent. For example, the polarity of a solvent like tetrahydrofuran (B95107) (THF) can stabilize the enolate intermediate, thereby enhancing the efficiency of reactions in which it is involved. However, side reactions, such as the dimerization of the enolate, can occur, particularly at elevated temperatures.

Regioselectivity and Stereoselectivity Studies

Regioselectivity and stereoselectivity are critical aspects of the reactions involving this compound, determining the specific isomer of the product that is formed. uky.eduyoutube.com

Regioselectivity refers to the preference for bond formation at one position over another. In the context of this compound, this is often observed in alkylation and arylation reactions. For instance, in ruthenium-catalyzed meta-selective C-H alkylations of arylimidates, the regioselectivity of the reaction is a key feature. researchgate.net

Stereoselectivity , the preferential formation of one stereoisomer over another, is a significant area of study for reactions involving this compound. uky.eduyoutube.com The creation of chiral centers, particularly quaternary ones, is a challenging yet important goal in organic synthesis. Enzyme-catalyzed reactions have shown promise in achieving high stereocontrol. nih.gov For example, engineered enzymes have been used to catalyze the nucleophilic aromatic substitution (SNAr) reaction between this compound and various aryl halides, leading to the formation of products with a quaternary carbon stereocenter in high enantiomeric excess. nih.gov

The table below summarizes key findings from regioselectivity and stereoselectivity studies involving this compound.

| Reaction Type | Catalyst/Enzyme | Key Finding | Reference |

| Nucleophilic Aromatic Substitution | Engineered SNArase | High enantioselectivity for the (R)-enantiomer. | nih.gov |

| Cyclopropanation | Engineered CYP450 | Remarkable diastereoselectivity and enantioselectivity. | nih.gov |

| Aldol-type Reaction | Rhenium(I) complexes | Formation of aldol (B89426) products with potential for stereocontrol. | oup.com |

| C-H Alkylation | Ruthenium(II) biscarboxylate | Meta-selective functionalization of arylimidates. | researchgate.net |

Catalytic Applications in Organic Transformations

This compound serves as a versatile substrate in a range of catalytic organic transformations, enabling the synthesis of complex molecular architectures.

Copper-promoted cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. The reaction of aryl iodides with this compound, in the presence of a copper catalyst, provides a route to α-aryl-α-cyano-propanoates. researchgate.netoup.comresearchgate.net These reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI), and a base. researchgate.netmdma.ch The reaction proceeds efficiently in solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net While the reaction works well with this compound, other activated methine compounds may not yield the desired substitution products under similar conditions. oup.comresearchgate.net

The following table presents data from a study on the copper-promoted reaction of iodobenzene (B50100) with ethyl cyanoacetate under various conditions, which is analogous to reactions with this compound.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| CuI (10 mol%) | K₂CO₃ | DMSO | 120 | 20 | 85 (78 isolated) |

| CuI (5 mol%) | K₂CO₃ | DMSO | 120 | 20 | 82 |

| CuI (10 mol%) / PPh₃ | K₂CO₃ | DMSO | 120 | 20 | 27 |

| CuI (10 mol%) | n-Bu₃N | DMSO | 120 | 20 | 0 |

Data adapted from a study on a similar substrate, ethyl cyanoacetate. mdma.ch

Ruthenium catalysts have emerged as highly effective for the functionalization of otherwise inert C-H bonds. This compound and its derivatives have been utilized in ruthenium-catalyzed reactions. researchgate.net For instance, ethyl 2-bromo-2-cyanopropanoate has been employed as an effective alkylating agent in the ruthenium-catalyzed para-selective C-H alkylation of protected anilines, leading to the synthesis of α-arylacetonitrile derivatives. researchgate.netresearchgate.net This methodology allows for the direct formation of products containing both nitrile and ester groups, which are valuable for further synthetic transformations. researchgate.net

Ruthenium-catalyzed reactions often exhibit high regioselectivity, as seen in the meta-selective C-H alkylations of aromatic rings using a directing group strategy. researchgate.net These advanced catalytic systems can even achieve sequential functionalization at different positions of an aromatic ring. researchgate.net

Enzymes offer a green and highly selective alternative to traditional chemical catalysts for organic synthesis. libretexts.orgaatbio.com Their ability to operate under mild conditions and with high stereoselectivity makes them valuable tools. uky.edu this compound has been successfully used as a substrate in enzyme-catalyzed reactions. nih.gov

A notable example is the use of engineered enzymes, termed SNArases, for the enantioselective nucleophilic aromatic substitution reaction between this compound and 2,4-dinitrochlorobenzene. nih.gov Through directed evolution, enzyme variants were developed that could produce the corresponding product with a quaternary carbon stereocenter in over 99% enantiomeric excess. nih.gov The efficiency of these enzymatic reactions can be influenced by the nature of the leaving group on the aromatic electrophile. nih.gov

| Enzyme Variant | Substrate | Conversion (%) | Enantiomeric Excess (%) |

| SNAr1.0 | 2,4-dinitrochlorobenzene | ~10 | ~5 |

| SNAr1.3 | 2,4-dinitrochlorobenzene | >95 | >99 (R) |

| SNAr1.3 | 2,4-dinitrobromobenzene | >95 | >99 (R) |

| SNAr1.3 | 2,4-dinitroiodobenzene | >95 | >99 (R) |

Data from a study on engineered SNArase enzymes. nih.gov

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgnih.gov These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. organic-chemistry.org

This compound can participate in MCRs. For example, it has been used in the conjugate addition to alkynyl imines, which is a key step in the synthesis of multi-substituted 2-iminopyridines. researchgate.net The resulting iminopyridines can then be further transformed, demonstrating the utility of MCRs in building complex heterocyclic scaffolds. The development of novel MCRs is an active area of research, with the potential to create new pathways to valuable compounds, including active pharmaceutical ingredients. nih.govresearchgate.net

Applications in Organic Synthesis and Materials Science

Synthesis of Complex Organic Molecules

The strategic placement of an ester and a nitrile group on a short carbon chain makes Ethyl 2-cyanopropanoate a valuable component for constructing sophisticated molecular architectures. These functional groups can be manipulated independently or utilized in concert to build molecular complexity through reactions like nucleophilic substitutions, cyclizations, and reductions.

This compound serves as a key reagent in the synthesis of highly substituted aromatic compounds. chemicalbook.comchemicalbook.com The active methylene (B1212753) group, positioned between the electron-withdrawing cyano and ester groups, can be readily deprotonated to form a nucleophilic carbanion. This nucleophile can then participate in reactions such as nucleophilic aromatic substitution or condensation reactions with aromatic aldehydes and ketones. These methods are highly valued in the pharmaceutical and agrochemical industries for creating complex aromatic molecules that are often the core structures of active compounds.

Table 1: Reactions for Synthesizing Substituted Aromatics

| Reaction Type | Role of this compound | Example Product Class |

| Knoevenagel Condensation | Acts as the active methylene component. | Substituted styrenes, stilbenes |

| Nucleophilic Aromatic Substitution | Acts as a nucleophile after deprotonation. | Highly substituted benzenes |

| Multi-component Reactions | Serves as a key building block. | Polysubstituted aromatic rings |

Heterocyclic compounds are fundamental to medicinal chemistry, and this compound is an important precursor for their synthesis. Its ability to react with various dinucleophiles and electrophiles through multi-component reactions allows for the efficient construction of diverse heterocyclic rings. For instance, it is used in the synthesis of pyrazole (B372694) and pyridine (B92270) derivatives. longdom.org In these reactions, the nitrile and ester groups, along with the active methylene proton, participate in cyclization and condensation sequences to form the heterocyclic core. Research has demonstrated the synthesis of fused heterocyclic systems like pyrano[2,3-c]pyrazoles through a four-component reaction involving an aromatic aldehyde, hydrazine (B178648) hydrate, ethyl acetoacetate, and a cyanopropanoate ester. nih.gov

Table 2: Examples of Heterocycles Synthesized Using Cyanoacetate (B8463686) Analogs

| Heterocycle Class | Key Reactants | General Method |

| Pyridines | Aldehyde, active methylene compound (e.g., this compound), ammonia (B1221849) source. | Hantzsch-type reaction |

| Pyrazoles | Hydrazine, this compound. | Condensation/cyclization |

| Pyrano[2,3-c]pyrazoles | Aromatic aldehyde, hydrazine, β-ketoester, this compound. | One-pot multi-component reaction |

The creation of stereochemically defined centers, particularly all-carbon quaternary stereocenters, is a significant challenge in organic synthesis. nih.govrsc.org These motifs are common in many biologically active natural products and pharmaceuticals. this compound is a crucial component in synthetic strategies designed to create these complex chiral centers. Asymmetric alkylation of the α-carbon of this compound, using chiral auxiliaries or phase-transfer catalysts, allows for the enantioselective introduction of a substituent, thereby establishing a chiral quaternary center. The development of catalytic asymmetric methods to achieve this transformation is an area of intensive research, aiming to provide efficient access to enantiomerically pure, complex molecules. nih.govrsc.org

Pharmaceutical Applications

The versatility of this compound as a reactive and adaptable building block makes it highly valuable in the pharmaceutical industry. musechem.com It serves as a foundational element in the synthesis of a wide range of therapeutic agents.

In the lengthy process of drug discovery and development, this compound functions as a key intermediate. musechem.com Its structure allows chemists to build and modify molecular scaffolds to optimize pharmacological properties. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing multiple avenues for structural diversification. This flexibility enables the generation of libraries of related compounds for biological screening, accelerating the identification of new drug candidates. It is a valuable tool for medicinal chemists aiming to create new chemical entities with potential therapeutic use. musechem.com

This compound and its close chemical relatives serve as direct precursors in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The cyano and ester functionalities are often incorporated into the final structure of the drug molecule or are transformed in the final steps of the synthesis. For example, the related compound ethyl cyanoacetate is a well-established precursor in the synthesis of anticonvulsants, anti-inflammatory agents, and diuretics. The core structure provided by this compound is integral to the synthesis of APIs where a propanoic acid backbone with adjacent functional handles is required for biological activity.

Synthesis of Carprofen Derivatives

Carprofen is a nonsteroidal anti-inflammatory drug (NSAID) derived from propanoic acid, recognized for its analgesic and antipyretic properties. afinitica.comscilit.combohrium.com While it has been widely used in veterinary medicine, its application in humans was halted due to factors like expensive raw materials and complex manufacturing processes. afinitica.comscilit.combohrium.com Extensive research has explored various synthetic pathways to produce Carprofen and its derivatives more efficiently. afinitica.comscilit.combohrium.com These methods often start from precursors such as cyclohexanone (B45756) or carbazole (B46965) derivatives. nih.govgoogle.comgoogle.com

A review of the available scientific literature and patent documents does not indicate a direct synthetic route for Carprofen or its derivatives that utilizes this compound as a starting material or key intermediate. The established synthesis methods for Carprofen involve different chemical strategies and starting compounds. nih.govgoogle.comgoogle.com

Synthesis of Pyrimidine (B1678525) Derivatives (e.g., 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione)

Pyrimidine derivatives are a class of heterocyclic compounds with significant biological and pharmaceutical importance. researchgate.netsemanticscholar.orgbldpharm.com The specific derivative, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is a known compound used as a reagent in the synthesis of other complex molecules, such as new pyrimidine and caffeine (B1668208) derivatives with potential antitumor activity. researchgate.net

However, based on a review of the available scientific literature, a direct synthetic pathway for 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione that employs this compound as a reactant or intermediate has not been described. The synthesis of this and similar pyrimidine derivatives typically proceeds through other well-established routes, often starting from compounds like 6-amino-1,3-dimethylbarbituric acid. researchgate.net

Agrochemical Applications

This compound serves as a versatile intermediate in the synthesis of various fine chemicals, including those used in the agrochemical industry. musechem.com Its bifunctional nature, containing both an ester and a nitrile group, allows for a range of chemical modifications, making it a valuable building block for creating more complex, biologically active molecules. musechem.com

While specific, detailed synthetic processes starting from this compound are not extensively documented in publicly available literature, it is cited as a raw material for producing certain pesticides. For instance, it can be used in the synthesis of fungicides like propiconazole (B1679638) and insecticides such as fenvalerate. Additionally, a structurally related compound, ethyl cyanoacetate, is used to prepare ethyl 2,3-dicyanopropionate, a key intermediate in the production of the phenylpyrazole insecticide, fipronil. google.com

Polymer Chemistry and Materials Science

This compound is the monomer precursor to the polymer poly(ethyl cyanoacrylate) (PECA). This polymerization is typically rapid and can be initiated by anionic species. The resulting polymer, PECA, is the primary component of certain cyanoacrylate-based adhesives, commonly known as "superglues." The monomer's high reactivity is attributed to the two electron-withdrawing groups (nitrile and ester) attached to the same carbon atom, which activates the double bond towards nucleophilic attack. researchgate.net

Recent advancements in polymer chemistry have demonstrated the ability to initiate the anionic polymerization of ethyl 2-cyanoacrylate using visible light, in a process known as anionic photopolymerization. One study has shown that two-dimensional graphitic carbon nitride (g-C3N4) can act as an effective photocatalyst. Upon exposure to visible light, the mesoporous structure of g-C3N4 generates electron-hole pairs that initiate the polymerization of the monomer at ambient temperatures, leading to high polymerization rates. This light-induced method offers advantages over traditional thermal polymerization techniques, including spatial and temporal control of the reaction.

The degradation of poly(ethyl cyanoacrylate) (PECA) has been a subject of significant research, as it impacts the stability and application of the polymer. researchgate.netafinitica.comnih.gov

Thermal Degradation: Thermogravimetric analysis (TGA) has shown that the thermal degradation of PECA is primarily due to an "unzipping" depolymerization process. This process starts from the polymer chain terminus and results in the reformation of the monomer. researchgate.net The kinetics of this degradation have been studied at various heating rates in an inert atmosphere. researchgate.net

Solution Degradation: PECA is inherently unstable in the presence of basic or nucleophilic species, even in common organic solvents like acetone (B3395972) or acetonitrile (B52724). researchgate.netafinitica.com The degradation mechanism in solution is also attributed to the unzipping of the monomer from the polymer chain end. researchgate.net The rate of this degradation can be influenced by the choice of solvent, temperature, and the presence of additives. researchgate.net It has been demonstrated that the degradation in solution can be inhibited by the addition of acidic stabilizers. afinitica.com

Hydrolytic Degradation: In the presence of water, poly(alkyl cyanoacrylates) undergo hydrolytic degradation. The process involves the scission of the polymer chain, leading to the formation of formaldehyde (B43269) and an alkyl cyanoacetate as the ultimate degradation products. afinitica.com The rate of this hydrolytic degradation is observed to decrease as the length of the alkyl chain in the ester group increases. afinitica.com

Specialty Chemicals and Materials Production

This compound serves as a versatile precursor in the synthesis of a variety of specialty chemicals, leveraging the reactivity of its nitrile and ester functional groups. Its applications extend to the creation of complex organic molecules and have potential implications in the development of novel materials.

In the realm of specialty chemicals, this compound is a key building block for constructing highly substituted aromatic compounds. This is particularly valuable in the pharmaceutical and agrochemical industries, where such complex molecular architectures are often required for biological activity. The presence of both a cyano and an ester group allows for a wide range of chemical transformations, including cyclization, hydrolysis, and reduction, making it an ideal starting material for synthesizing diverse heterocyclic compounds. tubitak.gov.tr For instance, it can be used in multi-component reactions to produce complex molecules like 4H-pyrano[3,2-d]isoxazole derivatives. ajol.info

While direct applications of this compound as a monomer in materials science are not as extensively documented as its role in organic synthesis, its chemical structure suggests potential for the development of specialty polymers. The related compound, ethyl 2-cyanoacrylate, is the primary component of cyanoacrylate adhesives, which polymerize rapidly in the presence of moisture. Although this compound does not undergo the same rapid polymerization, its derivatives can be synthesized and polymerized to create materials with specific properties. For example, copolymers of acrylonitrile (B1666552) and ethyl 2-cyanoacrylate have been synthesized, and their thermal behavior has been studied. springerprofessional.de

The introduction of functional groups through the chemical modification of this compound can lead to the production of polymers with tailored characteristics. Research into the anionic polymerization of similar cyanoacrylate monomers has led to the development of materials like poly(ethyl-2-cyanoacrylate) (PECA) nanoparticles, which have been investigated for applications such as drug delivery, sometimes incorporating a magnetic core for targeted delivery. nih.govnih.gov

The versatility of this compound as a synthetic intermediate is further highlighted by its use in the preparation of various organic compounds with potential applications in materials science. For example, it can be a starting point for the synthesis of molecules that could act as cross-linking agents or be incorporated into larger polymer backbones to impart specific functionalities.

Below is a table summarizing the key applications of this compound in the production of specialty chemicals and its potential in materials science:

| Application Area | Specific Use | Research Finding/Example |

| Specialty Chemicals | Synthesis of Highly Substituted Benzenes | A crucial intermediate for creating complex aromatic compounds for the pharmaceutical and agrochemical sectors. |

| Synthesis of Heterocyclic Compounds | Used in multi-component reactions to form compounds like 4H-pyrano[3,2-d]isoxazole derivatives. ajol.info | |

| Materials Science | Precursor to Specialty Polymers | Copolymers of acrylonitrile and ethyl 2-cyanoacrylate have been synthesized and their thermal properties analyzed. springerprofessional.de |

| Development of Functional Nanoparticles | The related monomer, ethyl 2-cyanoacrylate, is used to produce poly(ethyl-2-cyanoacrylate) nanoparticles for potential drug delivery applications. nih.govnih.gov |

While the direct use of this compound in large-scale materials production is not as prevalent as its role as a chemical intermediate, its functional groups offer a platform for the future design and synthesis of novel specialty polymers and functional materials.

Theoretical and Computational Studies

Reaction Pathway Modeling and Energy Landscapes

The study of reaction pathways is fundamental to understanding how ethyl 2-cyanopropanoate participates in chemical transformations. Computational modeling allows for the mapping of potential energy surfaces, which helps in identifying transition states, intermediates, and the energetic barriers that govern reaction rates.

Research into reaction mechanisms involving cyano-containing compounds often utilizes computational methods to elucidate the most favorable pathways. For instance, in reactions like cyanomethylation, density functional theory (DFT) is employed to calculate the energetics of various steps, including radical formation, addition, and cyclization. nih.gov These calculations reveal the activation energies (ΔG‡) and reaction free energies (ΔG) for each proposed step, allowing chemists to predict the most likely mechanism. nih.gov For example, a computational study on the metal-free cyanomethylation and cyclization of aryl alkynoates with acetonitrile (B52724) demonstrated that the initial decomposition of the radical initiator is the rate-determining step, and it provided specific energy barriers for subsequent steps like intramolecular cyclization and 1,2-ester migration. nih.gov

In competitive reactions, such as the competition between bimolecular nucleophilic substitution (S\textsubscript{N}2) and base-induced bimolecular elimination (E2), computational modeling can predict the favored pathway under different conditions. scielo.br By calculating the activation energies for each path, researchers can determine how factors like the solvent environment influence the reaction outcome. scielo.br While not specific to this compound, these studies on analogous systems provide a framework for understanding its potential reaction pathways. For example, the computed activation energies for N-ethylation at different sites on a molecule can explain observed regioselectivity in experimental results. scielo.br

The construction of a free energy landscape provides a comprehensive view of a reaction, mapping out all possible reactant, intermediate, transition state, and product configurations. researchgate.net Methods like path metadynamics and the tomographic method are used to calculate these landscapes, offering a more complete picture than a simple one-dimensional reaction coordinate diagram. researchgate.net

| Reaction Step | Description | Reaction Free Energy (kcal/mol) | Activation Free Energy Barrier (kcal/mol) |

|---|---|---|---|

| Intramolecular Cyclization | Formation of a spiro-radical intermediate from an alkenyl radical. | -15.7 | 11.8 |

| 1,2-Ester Migration | Rearrangement of the spiro-radical intermediate. | -0.4 | Barrierless |

| Oxidation | Final step to yield the coumarin (B35378) derivative product. | 17.1 | 26.0 |

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations are essential for predicting the intrinsic reactivity of this compound. These calculations provide information on the molecule's electronic structure, orbital energies, and charge distribution, which are key determinants of its chemical behavior. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.netresearchgate.net

Studies on closely related compounds, such as ethyl α-cyanoacrylate, utilize DFT with basis sets like 6-31+G* to optimize the molecular geometry and calculate electronic properties. researchgate.net These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Chemical Potential (μ): Related to the tendency of electrons to escape the system.

Molecular Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Nucleophilicity (N): Quantifies the ability of a molecule to donate electrons. mdpi.com

In addition to global descriptors, local reactivity indices like Parr functions can predict which atoms within the molecule are most susceptible to electrophilic or nucleophilic attack. mdpi.com Thermodynamic descriptors calculated via DFT, such as Bond Dissociation Energy (BDE) and Ionization Potential (IP), also offer valuable insights into specific aspects of reactivity, for instance, the likelihood of a molecule participating in free-radical reactions. mdpi.com

| Descriptor | Symbol | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential | IP | ~7-9 | Energy required to remove an electron. |

| Electron Affinity | EA | ~1-2 | Energy released upon adding an electron. |

| Chemical Potential | μ | ~(-4 to -5) | Tendency of electrons to escape. |

| Molecular Hardness | η | ~5-7 | Resistance to change in electron configuration. |

| Electrophilicity Index | ω | ~1-3 | Propensity to act as an electrophile. |

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical calculations provide information on static structures and energy states, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This technique is particularly useful for gaining mechanistic insights into complex processes that involve significant molecular motion, solvent effects, or conformational changes.

For example, MD simulations are used to study the physical properties of monomers in the liquid state, such as melting temperature (T\textsubscript{m}). mdpi.com By simulating the transition from a stable crystal to an amorphous liquid, researchers can predict these properties and understand the underlying molecular motions. mdpi.com The analysis of torsion and orientational order parameters during these simulations can shed light on the freedom of motion of different parts of the molecule, which influences its bulk properties. mdpi.com

MD simulations are also invaluable for understanding reaction mechanisms in solution. They can model the explicit interactions between the solute (e.g., this compound) and surrounding solvent molecules, providing a more realistic picture of the reaction environment than implicit solvent models often used in quantum calculations. Furthermore, MD can be used to explore dynamic processes like nucleation and growth in polymerization or nanoparticle formation, revealing how individual molecules assemble into larger structures. rsc.org By tracking the positions of all atoms over time, MD provides a direct, albeit computational, window into the mechanistic steps of these complex transformations. rsc.org

| Parameter/Output | Description | Example Application |

|---|---|---|

| Ensemble | Statistical ensemble used (e.g., NPT - constant Number of particles, Pressure, Temperature). | Simulating behavior under realistic lab conditions. |

| Thermostat/Barostat | Algorithms to control temperature and pressure (e.g., Nosé–Hoover, Martyna−Tobias−Klein). | Maintaining stable simulation conditions. |

| System Size | Number of molecules in the simulation box (e.g., 256 molecules). | Ensuring the system is large enough to avoid finite-size artifacts. |

| Heating Rate | Rate of temperature increase in simulated annealing (e.g., 25 K / 20 ns). | Simulating the melting process to determine Tm. |

| Order Parameter | A measure of the orientational order of molecules. A value of 1 indicates perfect alignment (crystal), while 0 indicates isotropic orientation (liquid). | Quantifying the degree of disorder during a phase transition. |

Advanced Analytical Techniques in Research

Chromatographic Techniques

Chromatography is essential for separating ethyl 2-cyanopropanoate from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. It is frequently used to determine the purity of this compound. Commercial suppliers often specify the purity of the compound as determined by GC. The technique is also suitable for monitoring the progress of syntheses where this compound is a reactant or product sci-hub.se. In some applications, chiral-phase gas chromatography can be employed to resolve racemic mixtures into individual enantiomers google.com.

For analysis, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile carrier gas.

Typical GC Analytical Conditions:

| Parameter | Condition |

| Column | Capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5, HP-5ms) |

| Injector Temperature | ~250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | A temperature gradient, for example, starting at 60 °C and ramping to 250 °C, to ensure separation from other volatile components. |

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions and is used for identification, while the peak area is used for quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. It is frequently used to assess the purity of the compound as supplied by chemical manufacturers, with commercial grades often specifying a purity of 99% or higher as determined by HPLC.

In a research context, HPLC is invaluable for monitoring the progress of reactions involving this compound. For instance, in the synthesis of more complex molecules, HPLC can track the consumption of the starting material and the formation of the product over time.

While specific methods for this compound are often developed in-house, analytical approaches for similar compounds provide a reference. For example, a reverse-phase HPLC method has been developed for a related compound, ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is typically substituted with a volatile acid like formic acid. sielc.comsielc.com Such methods are often scalable and can be adapted for preparative chromatography to isolate and purify products. sielc.comsielc.com

Table 1: Illustrative HPLC Parameters for Cyanoacrylate Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Newcrom R1, C18 | Provides a non-polar surface for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile (MeCN) and Water | A common solvent system for reverse-phase chromatography, allowing for gradient elution. |

| Additive | Phosphoric Acid or Formic Acid | Improves peak shape and resolution by controlling the ionization of analytes. |

| Detection | UV-Vis, Mass Spectrometry (MS) | UV detection is common for compounds with chromophores; MS provides mass information for identification. |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is not used for analyzing the small molecule this compound itself, but it is an indispensable tool for characterizing polymers derived from it, such as poly(ethyl cyanoacrylate) (PECA). wikipedia.orgresearchgate.net GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution, a critical parameter for polymers. wikipedia.orgyoutube.com

In research, GPC is employed to:

Determine Molecular Weight: Key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of polymers are determined. wikipedia.org

Monitor Polymerization: Researchers can take aliquots from a polymerization reaction at different times and use GPC to monitor the in-situ growth of polymer chains. researchgate.net

Analyze Degradation: When studying the degradation of cyanoacrylate-based polymers, GPC can reveal changes in the molecular weight distribution, indicating processes like chain scission or depolymerization. researchgate.net

For example, one study on the thermal degradation of poly(ethyl cyanoacrylate) combined GPC with other techniques to confirm that the degradation mechanism was predominantly an "unzipping" depolymerization process that starts from the polymer chain terminus. researchgate.net

Table 2: GPC Application in Poly(ethyl cyanoacrylate) Research

| Application | Information Obtained | Research Significance |

|---|---|---|

| Polymer Synthesis | Molecular weight (Mw, Mn), Dispersity (Đ) | Allows for the correlation of synthesis conditions with final polymer properties. |

| Degradation Studies | Decrease in molecular weight over time | Helps to elucidate the mechanism of polymer degradation (e.g., random scission vs. depolymerization). |

| Quality Control | Batch-to-batch consistency of molecular weight | Ensures reliability of polymeric materials for applications like adhesives or biomedical devices. |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not readily found in published literature, the technique has been successfully applied to its derivatives, providing valuable insights into the influence of molecular structure on solid-state packing.

A notable example is the structural elucidation of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. nih.gov In this study, X-ray diffraction analysis revealed that the molecule crystallizes in the P21/c space group. The analysis provided precise bond lengths and angles and showed that most of the non-hydrogen atoms are nearly coplanar. A key finding was the presence of discrete disorder in the ethyl fragment, which was modeled over two conformations. nih.gov This type of detailed structural information is crucial for understanding intermolecular interactions and rationalizing the material's bulk properties.

Table 3: Crystallographic Data for a Derivative: Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate

| Parameter | Value |

|---|---|

| Chemical Formula | C10H9NO2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell a (Å) | 16.1248 (15) |

| Unit Cell b (Å) | 5.7335 (5) |

| Unit Cell c (Å) | 11.3121 (11) |

| Unit Cell β (°) | 96.533 (8) |

Data sourced from a study on a derivative of this compound. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are used to study the effect of temperature on the physical and chemical properties of a substance. For this compound and its polymers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When applied to the volatile small molecule this compound, TGA would primarily show a mass loss corresponding to its boiling and evaporation.

The technique becomes more informative when studying polymers derived from cyanoacrylates. For poly(ethyl cyanoacrylate), TGA is used to determine its thermal stability and decomposition profile. Research has shown that the thermal degradation of this polymer is dominated by depolymerization, an unzipping process that reverts the polymer to its monomer. researchgate.net TGA curves for PECA typically show a single, sharp mass loss event, characteristic of this degradation mechanism.

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. While it can be used to study glass transitions and melting points of polymers, a key application for volatile liquids like this compound is the determination of vapor pressure.

By measuring the boiling temperature of the ester at various applied pressures, a vapor pressure curve can be constructed. iaea.orgresearchgate.net This method involves sealing a small sample (2-5 mg) in a crucible with a micro-sized pinhole and heating it at a controlled rate (e.g., 5-25 °C/min). iaea.orgresearchgate.net The data obtained can be fitted to thermodynamic models like the Antoine equation, which relates vapor pressure to temperature. iaea.orgnetzsch.com This information is vital for process engineering, safety assessments, and understanding the volatility of the compound.

Table 4: Application of DSC for Vapor Pressure Determination of Ethyl Esters

| Experimental Parameter | Typical Value/Setting |

|---|---|

| Sample Size | 2-5 mg |

| Crucible Type | Hermetic with a pinhole (e.g., 25-127 µm) |

| Heating Rate | 5-25 K/min |

| Pressure Range | 1.33 to 9.33 kPa (or wider ranges with pressure DSC) |

| Data Analysis | Fitting T-p data to the Antoine equation: log(P) = A - B / (T + C) |

This methodology has been shown to be effective for various organic compounds, including fatty acid ethyl esters. iaea.orgresearchgate.net

Electrochemical Methods

Electrochemical methods are powerful for probing the properties of materials at interfaces. While not typically applied to the this compound monomer in isolation, they are highly relevant for studying the performance and degradation of poly(ethyl cyanoacrylate) (PECA), especially in adhesive applications.

Electrochemical Impedance Spectroscopy (EIS) has emerged as a key technique for this purpose. mdpi.comtudublin.ie EIS is used to investigate the hydrolytic stability of thin PECA adhesive films on metal substrates. mdpi.comresearchgate.net By applying a small AC potential over a range of frequencies, EIS can monitor changes in the adhesive layer and at the adhesive-metal interface.

In a typical experiment, a PECA film on a steel or aluminum substrate is exposed to a corrosive environment, such as a saline solution. mdpi.comtudublin.ie The EIS measurement can detect:

Moisture Ingress: The uptake of water into the polymer film, which is seen as an increase in the film's capacitance. tudublin.ie

Polymer Degradation: The chemical breakdown (hydrolysis) of the polymer chains, leading to a significant drop in the film's impedance or resistance. mdpi.comresearchgate.netscilit.com

Interfacial Corrosion: The onset of corrosion at the metal surface beneath the adhesive film. mdpi.com

Research has shown that EIS can provide real-time information on the degradation process, allowing for the rapid screening of different adhesive formulations with additives intended to improve durability. mdpi.comresearchgate.net For example, studies have quantified the drop in impedance modulus over time for PECA films, demonstrating the technique's sensitivity to degradation. mdpi.comresearchgate.net

Advanced Separation Techniques

The separation and purification of this compound from reaction mixtures and commercial products rely on high-resolution chromatographic and electrophoretic techniques. These methods are essential for ensuring the purity of the monomer and for analyzing its presence in various matrices.

Gas Chromatography (GC): Gas-liquid chromatography is a highly effective technique for determining the purity of alkyl cyanoacrylates and identifying any impurities. dtic.mil Research on the homologous series of n-alkyl cyanoacrylates has demonstrated successful separation using packed columns. dtic.mil For these volatile compounds, the monomer is typically dissolved in a solvent like methylene (B1212753) chloride and injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase. dtic.mil Pyrolysis-GC coupled with Mass Spectrometry (Py-GC-MS) is another powerful tool used to analyze cyanoacrylate-based glues by thermally decomposing the polymer and separating the resulting volatile fragments. theanalyticalscientist.comtheanalyticalscientist.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of less volatile or thermally sensitive compounds. For ethyl 2-cyanoacrylate, an isomer of this compound, a reliable HPLC method with UV detection has been developed. osha.gov This method involves samples being desorbed and analyzed on a reverse-phase column. osha.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile and an aqueous solution containing an acid, such as phosphoric acid, to ensure good peak shape and resolution. osha.govsielc.com

Capillary Electrophoresis (CE): As a high-efficiency separation technique, CE is particularly useful for analyzing charged species. In the context of cyanoacrylate adhesives, CE has been employed to determine the profile of trace anions, which can act as stabilizers or impurities. core.ac.uk This method is valued for its rapid analysis times and low sample consumption. core.ac.uk

Below is a table summarizing typical conditions for the chromatographic analysis of ethyl cyanoacrylate, a closely related compound.

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Temperature Conditions | Reference |

|---|---|---|---|---|---|

| Gas-Liquid Chromatography (GLC) | 10% UC-W98 on 80/100 mesh Chromosorb W | Helium | Flame Ionization Detector (FID) | Column: 165°C, Injection Port: 210°C | dtic.mil |

| High-Performance Liquid Chromatography (HPLC) | CN-bonded silica (B1680970) (Zorbax CN) | 80:20 (v/v) isooctane/isopropanol | Ultraviolet (UV) | Ambient | osha.gov |

In Silico Analysis and Chemoinformatics

Computational methods, including in silico analysis and chemoinformatics, provide profound insights into the molecular properties and behavior of this compound without the need for direct experimentation. These techniques are crucial for predicting reactivity, understanding interaction mechanisms, and designing new molecules.

Molecular Modeling and Simulation: The behavior of cyanoacrylates at the atomic level is often investigated using molecular modeling techniques. Density Functional Theory (DFT) calculations are used to explore the chemical interactions between adhesive molecules like ethyl cyanoacrylate and various surfaces, elucidating the interfacial bonding mechanism. theanalyticalscientist.com Molecular Dynamics (MD) simulations complement this by modeling the dynamic behavior of these molecules over time, helping to identify stable conformations on different substrates. theanalyticalscientist.com These computational approaches are vital for understanding the rapid polymerization and strong adhesive properties of cyanoacrylates. theanalyticalscientist.com

Chemoinformatics and Property Prediction: Chemoinformatics involves the use of computational tools to analyze chemical data. For this compound, various molecular descriptors and physicochemical properties can be calculated or predicted. These data points are essential for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's structure with its biological activity or physical properties. nist.govnist.gov Such models are instrumental in fields like drug discovery and materials science for screening virtual libraries and prioritizing candidates for synthesis.

The table below presents several computed physicochemical properties for this compound.

| Property/Descriptor | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 127.14 | g/mol | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 0.66 | Dimensionless | Cheméo |

| McGowan's Characteristic Volume (McVol) | 99.6 | ml/mol | Cheméo |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3276.80 ± 0.29 | kJ/mol | Cheméo |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -312.0 ± 0.6 | kJ/mol |

Biological Activity and Structure Activity Relationship Sar Studies of Derivatives

Antimicrobial Properties

The antimicrobial potential of cyanoacrylate derivatives has been investigated, with studies indicating efficacy against a range of bacterial pathogens. The core structure is seen as a viable scaffold for developing new antimicrobial agents.

Ethyl 2-cyanoacrylate has demonstrated both bacteriostatic and bactericidal actions, particularly against Gram-positive microorganisms. nih.gov In one in-vitro study, the compound was tested against nine different microorganisms associated with corneal infections. The results showed that ethyl 2-cyanoacrylate inhibited the growth of all tested Gram-positive bacteria, including multi-resistant Staphylococcus aureus, S. aureus (ATCC 25923), coagulase-negative Staphylococcus, Streptococcus pyogenes, and Streptococcus pneumoniae, exhibiting a bactericidal effect of over 70% for all of them. nih.gov